N-{[4-(benzyloxy)phenyl](cyano)methyl}pyridazine-4-carboxamide
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Overview
Description
N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide is a synthetic organic compound with the molecular formula C20H16N4O2 This compound is characterized by the presence of a pyridazine ring, a benzyloxyphenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine hydrate with a suitable dicarbonyl compound, such as diethyl oxalate, to form pyridazine-4-carboxylic acid.
Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the pyridazine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-(methoxy)phenylmethyl}pyridazine-4-carboxamide
- N-{4-(ethoxy)phenylmethyl}pyridazine-4-carboxamide
- N-{4-(propoxy)phenylmethyl}pyridazine-4-carboxamide
Uniqueness
N-{4-(benzyloxy)phenylmethyl}pyridazine-4-carboxamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]pyridazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-12-19(24-20(25)17-10-11-22-23-13-17)16-6-8-18(9-7-16)26-14-15-4-2-1-3-5-15/h1-11,13,19H,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYPUAEOFTFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)C3=CN=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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